Boc-Protected Aminooxy Group Enables Orthogonal Synthesis, Unlike Unprotected PEG3 Linkers
m-PEG3-ONHBoc contains a Boc-protected aminooxy group, which is absent in the widely available m-PEG3-OH linker [1]. The Boc group can be selectively removed under acidic conditions to generate a free aminooxy moiety, enabling controlled, stepwise PROTAC assembly without cross-reactivity with other functional groups . In contrast, m-PEG3-OH offers only a terminal hydroxyl group, which is not directly amenable to many bioconjugation chemistries without additional activation steps, thereby increasing synthesis complexity and reducing overall yield [2].
| Evidence Dimension | Functional group utility for orthogonal synthesis |
|---|---|
| Target Compound Data | Boc-protected aminooxy group (acid-labile protecting group) |
| Comparator Or Baseline | m-PEG3-OH (CAS 112-35-6) with terminal hydroxyl group only |
| Quantified Difference | m-PEG3-ONHBoc provides a protected reactive handle; m-PEG3-OH requires additional activation for conjugation |
| Conditions | N/A (chemical structure property) |
Why This Matters
This functional handle enables cleaner, higher-yielding PROTAC synthesis by preventing unwanted side reactions, a critical factor for research groups scaling up for in vivo studies.
- [1] PubChem. m-PEG3-ONHBoc. Compound Summary. PubChem CID: 102514761. View Source
- [2] PubChem. m-PEG3-OH. Compound Summary. PubChem CID: 8174. View Source
